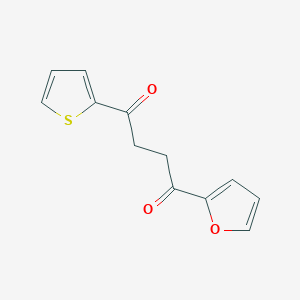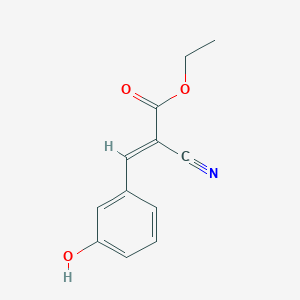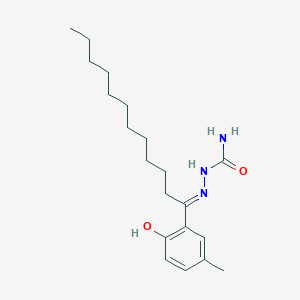
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxyacetyl group attached to a pyridine-3-carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve pyridine-3-carbohydrazide in an appropriate solvent, such as dichloromethane or ethanol.
Step 2: Add phenoxyacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Mécanisme D'action
The mechanism of action of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-furylmethylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- Phenoxyacetamide derivatives
Uniqueness
N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is unique due to its specific structural features, such as the phenoxyacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O3/c18-13(10-20-12-6-2-1-3-7-12)16-17-14(19)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,18)(H,17,19) |
Clé InChI |
MXFPASGNADDRRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)


![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)

![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)




